molecular formula C12H12N2O2 B2382232 N-(2-methoxyquinolin-8-yl)acetamide CAS No. 1226451-12-2

N-(2-methoxyquinolin-8-yl)acetamide

Cat. No. B2382232
CAS RN: 1226451-12-2
M. Wt: 216.24
InChI Key: RJSJRKKKYUHQFK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxyquinolin-8-yl)acetamide are not explicitly mentioned in the retrieved sources. The molecular weight of a similar compound, N-(2-methylquinolin-8-yl)acetamide, is reported to be 200.23600 .

Scientific Research Applications

Regioselective C–H Halogenation

This compound has been used as a model substrate in the development of a general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance .

Anti-Cancer Activity

Hydrazide derivatives incorporating a quinoline moiety, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have shown significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . These compounds significantly reduced the cell viability of cancer cells with micromolar potency and significant selectivity over normal cells .

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of several compounds of biological and pharmaceutical interest . This includes the synthesis of compounds with structural similarities to methoxy-indolo[2,1-a]isoquinolines, which have been tested for cytostatic activity.

Development of New Quinoline Derivatives

“N-(2-methoxyquinolin-8-yl)acetamide” has been used in the development of new quinoline derivatives via Ugi-azide reaction . These new compounds have different linkers between the quinoline and the tert-butyltetrazole moieties, which differ in chain length, basicity, and substitution .

Remote Functionalization

The compound has been used in the development of a method for the remote functionalization of quinolin-8-amide derivatives . This method broadens the field of remote functionalization and provides access to a wide variety of derivatives .

Development of Antitumor Agents

Compounds with methoxyquinoline structures, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have been synthesized and tested for their antitumor potential. This research contributes to understanding the antitumor potential of these compounds.

properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)13-10-5-3-4-9-6-7-11(16-2)14-12(9)10/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSJRKKKYUHQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyquinolin-8-yl)acetamide

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